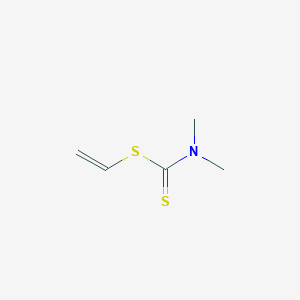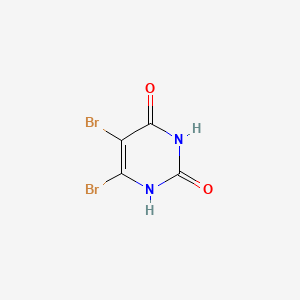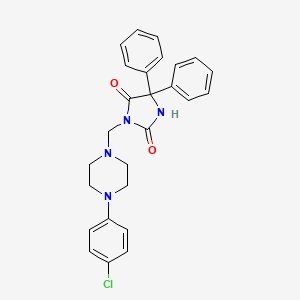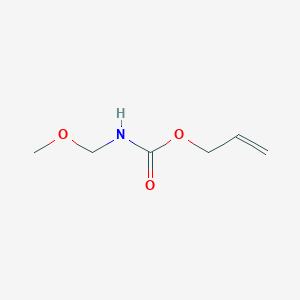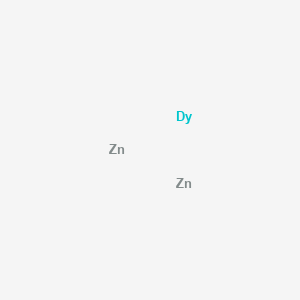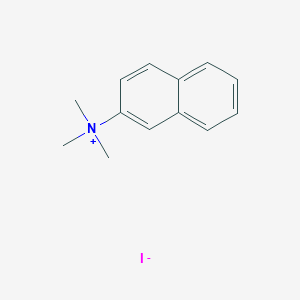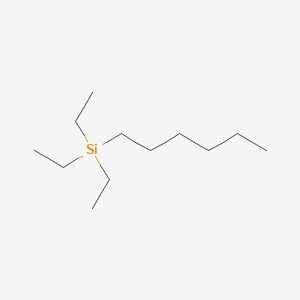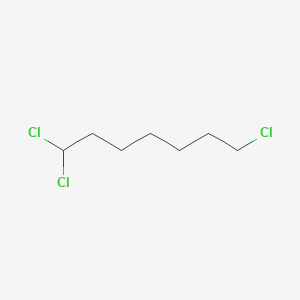
1,1,7-Trichloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The process can be summarized as follows: [ \text{C7H16} + 3\text{Cl2} \rightarrow \text{C7H13Cl3} + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions: 1,1,7-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Thiols (e.g., ethanethiol) in the presence of iron carbonyls or chlorides.
Major Products:
Substitution: Formation of heptanol derivatives.
Reduction: Formation of 1,1-Dichloroheptane and other partially chlorinated heptanes.
科学的研究の応用
1,1,7-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, although its toxicity limits its direct application.
作用機序
The mechanism by which 1,1,7-Trichloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the chlorine atoms are removed, resulting in less chlorinated derivatives. The pathways involved include nucleophilic substitution and reductive dechlorination .
類似化合物との比較
1,1,1-Trichloroheptane: Similar structure but with all three chlorine atoms on the first carbon.
1,1,5-Trichloropentane: A shorter chain analog with three chlorine atoms.
1,1,3-Trichloropropane: An even shorter chain analog with three chlorine atoms.
Uniqueness: 1,1,7-Trichloroheptane is unique due to the positioning of its chlorine atoms, which affects its reactivity and the types of reactions it undergoes. The presence of chlorine atoms at both ends of the heptane chain allows for distinct substitution and reduction patterns compared to its analogs .
特性
CAS番号 |
17655-66-2 |
|---|---|
分子式 |
C7H13Cl3 |
分子量 |
203.5 g/mol |
IUPAC名 |
1,1,7-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |
InChIキー |
SRSIMCZNPAERMK-UHFFFAOYSA-N |
正規SMILES |
C(CCCCl)CCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
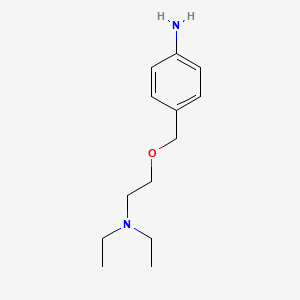
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
